3-(4-Methylphenyl)phenyl methyl sulfide
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Overview
Description
3-(4-Methylphenyl)phenyl methyl sulfide is an organic compound with the molecular formula C14H14S. It is a member of the sulfide family, characterized by the presence of a sulfur atom bonded to two carbon atoms. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(4-Methylphenyl)phenyl methyl sulfide can be synthesized through several methods. One common approach involves the reaction of 4-methylphenyl magnesium bromide with phenyl methyl sulfide. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as solvent extraction, distillation, and crystallization to purify the final product. Safety measures are also implemented to handle the reagents and by-products safely.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)phenyl methyl sulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the sulfide form. Reducing agents such as lithium aluminum hydride are often used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Regeneration of the sulfide.
Substitution: Various substituted sulfides depending on the nucleophile used.
Scientific Research Applications
3-(4-Methylphenyl)phenyl methyl sulfide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)phenyl methyl sulfide involves its ability to interact with various molecular targets. The sulfur atom in the compound can form bonds with electrophilic centers, facilitating reactions such as nucleophilic substitution and oxidation. These interactions can lead to the formation of new chemical entities with potential biological activity.
Comparison with Similar Compounds
Similar Compounds
Thioanisole: Similar structure but with a methoxy group instead of a methyl group.
Phenyl methyl sulfide: Lacks the additional methyl group on the phenyl ring.
Diphenyl sulfide: Contains two phenyl groups bonded to sulfur without the methyl substitution.
Uniqueness
3-(4-Methylphenyl)phenyl methyl sulfide is unique due to the presence of both a methyl-substituted phenyl group and a phenyl group bonded to sulfur. This structural feature imparts distinct chemical properties, such as increased reactivity in certain substitution reactions compared to its analogs.
Properties
IUPAC Name |
1-methyl-4-(3-methylsulfanylphenyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14S/c1-11-6-8-12(9-7-11)13-4-3-5-14(10-13)15-2/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVQPKMTXHJORN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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